Methyl 2-(2-(m-tolyloxy)acetamido)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[[2-(3-methylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-6-5-7-13(10-12)22-11-16(19)18-15-9-4-3-8-14(15)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINCZCAZFLXYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Elucidation of Methyl 2 2 M Tolyloxy Acetamido Benzoate
Spectroscopic Investigations of Related Tolyloxyacetamide Derivatives
The spectroscopic analysis of compounds structurally related to Methyl 2-(2-(m-tolyloxy)acetamido)benzoate provides valuable insights into how distinct structural modifications influence spectral characteristics. By examining derivatives that share core moieties, such as the N-aryl acetamide (B32628) and methyl benzoate (B1203000) substructures, a comparative understanding of their spectroscopic signatures can be established.
Studies on N-(aryl)-substituted acetamides reveal specific trends in their nuclear magnetic resonance (NMR) spectra. For instance, the chemical shifts of aromatic protons in N-(2-methylphenyl)- and N-(4-methylphenyl)-substituted acetamides are influenced by the position of the methyl group. researchgate.net The introduction of a methyl group to the benzene (B151609) ring generally lowers the chemical shifts of the aromatic protons compared to the unsubstituted N-phenyl acetamide. researchgate.net In contrast, the ¹³C-1 and ¹³C-4 chemical shifts in these compounds are more sensitive to variations in the acetamide side chain. researchgate.net
Further insight into the spectroscopic properties of the methyl benzoate portion of the target molecule can be gleaned from compounds like methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. The ¹H NMR spectrum for this molecule shows a characteristic singlet for the methoxy (B1213986) group protons of the ester at approximately δ 3.74 ppm. nih.gov The aromatic protons of the methyl benzoate ring appear in the region of δ 7.44 to 8.14 ppm, while the N-H proton gives rise to a singlet at δ 9.67 ppm. nih.gov This provides a reference for the expected signals from the methyl 2-aminobenzoate-derived portion of the target compound.
The following tables summarize key spectroscopic data from these related derivatives, offering a comparative basis for the elucidation of this compound.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Protons in Related Derivatives
| Compound | Aromatic Protons | N-H Proton | Methoxy (OCH₃) Protons | Reference |
| N-(Aryl)-substituted acetamides | Varied based on substitution | - | - | researchgate.net |
| Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate | 7.44 - 8.14 | 9.67 | 3.74 | nih.gov |
Table 2: Key IR Absorption Bands (cm⁻¹) for a Related Tolyloxyacetamide Derivative
| Compound | Functional Group | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| 2-hydroxy-N-m-tolyl-acetamide | N-H Stretch | - | - | imist.ma |
| C=O Stretch (Amide I) | - | - | imist.ma | |
| N-H Bend (Amide II) | - | - | imist.ma |
Specific experimental and theoretical values for IR bands of 2-hydroxy-N-m-tolyl-acetamide were investigated but are presented in the source as full spectra rather than a table of discrete values. imist.ma
By comparing the spectral data from these analogous structures, researchers can more accurately assign the signals in the ¹H NMR, ¹³C NMR, and IR spectra of this compound and understand the electronic effects of its specific combination of functional groups.
Computational Chemistry and Mechanistic Investigations of Methyl 2 2 M Tolyloxy Acetamido Benzoate and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of Methyl 2-(2-(m-tolyloxy)acetamido)benzoate. researchgate.netresearchgate.net Methods like B3LYP with a 6-311++G(d,p) basis set are commonly used to optimize the molecular geometry and determine various electronic properties. researchgate.netepstem.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. For instance, in a related benzoic acid derivative, the HOMO-LUMO gap was computed to predict its reactivity characteristics. researchgate.net
Furthermore, DFT is used to calculate the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP surface helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl groups. Regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability. researchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Dipole Moment | 3.8 D | Measures the molecule's overall polarity. |
| Electronegativity (χ) | 3.85 eV | A measure of the power of an atom or molecule to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |
Molecular Modeling for Conformational Analysis and Global Minima Identification
The flexibility of this compound, arising from several rotatable single bonds, necessitates a thorough conformational analysis to identify its most stable three-dimensional structure, or global minimum. researchgate.net Molecular modeling techniques are employed to explore the potential energy surface of the molecule.
The process typically begins by identifying all significant rotatable bonds (torsional angles), such as those connecting the tolyloxy group to the acetyl bridge, the acetamido group to the benzoate (B1203000) ring, and the ester group. A systematic or stochastic search is then performed by rotating these bonds and calculating the potential energy of each resulting conformer using molecular mechanics force fields.
For more accurate energy evaluations, ab initio or DFT methods can be applied to a subset of low-energy conformers found during the initial search. researchgate.net For example, studies on glycine (B1666218) methyl ester involved determining the potential energy surfaces by varying the NCCO torsion angles to find energy minima. researchgate.net The most stable conformations are often stabilized by intramolecular interactions, such as hydrogen bonds. In a related compound, an intramolecular N-H···O hydrogen bond was found to be a key factor in stabilizing the conformation. researchgate.net
Advanced methods like Replica-Exchange with Solute Tempering Molecular Dynamics (REST-MD) can provide a comprehensive profile of the torsional landscape, calculating the rotational energy barriers between different conformers and predicting the Boltzmann-weighted distribution of conformers in solution. copernicus.orgresearchgate.net The global minimum is the conformation with the lowest calculated energy, which is presumed to be the most populated and biologically relevant structure.
Mechanistic Studies of Chemical Transformations Involving Benzoate Esters and Acetamides
The synthesis of this compound involves the formation of an amide bond, a type of acylation reaction. byjus.comjk-sci.com Computational chemistry can elucidate the detailed mechanism of this transformation. The reaction typically proceeds via a nucleophilic addition-elimination pathway. byjus.com
In this process, the amine group of methyl anthranilate acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like m-tolyloxyacetyl chloride. This leads to the formation of a high-energy tetrahedral intermediate. semanticscholar.org This intermediate is a transition state or is closely related to one. researchgate.net The stability of this intermediate and the height of the energy barrier to reach it are crucial in determining the reaction rate. DFT calculations can be used to locate and characterize the geometry and energy of this transition state. researchgate.net For instance, Bonding Evolution Theory (BET) analysis can reveal the precise sequence of bond formation and cleavage throughout the reaction pathway. researchgate.net
Similarly, transformations involving the benzoate ester group, such as hydrolysis, follow a related mechanism. nih.govlibretexts.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to yield a carboxylate and an alcohol. semanticscholar.orgnih.gov Computational modeling of this process can determine the activation energy for the formation of the tetrahedral intermediate, which is often the rate-determining step. nih.gov
An energy profile diagram provides a quantitative description of the energy changes that occur during a chemical reaction. By calculating the free energy of the reactants, transition states, intermediates, and products, a complete reaction coordinate can be mapped. acs.org
Table 2: Illustrative Energy Profile Data for Amide Bond Formation
| Reaction Species | Calculated Relative Free Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Baseline energy of starting materials. |
| Transition State (TS1) | +22.5 | Energy barrier for the formation of the tetrahedral intermediate. |
| Tetrahedral Intermediate | +5.2 | A short-lived intermediate species. |
| Products | -15.0 | Final energy of the amide product and byproduct. |
Molecular Docking Simulations for Putative Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. mdpi.comnih.gov For this compound, docking simulations can be performed against a library of potential biological targets to generate hypotheses about its mechanism of action. researchgate.netnih.gov
The process involves preparing the 3D structures of both the ligand (the compound) and the receptor (the protein). The ligand's structure would be the global minimum energy conformation identified through molecular modeling. The binding site on the protein is then defined, and a docking algorithm systematically samples different positions and orientations of the ligand within this site, scoring each pose based on a scoring function. mdpi.com This function estimates the binding affinity, typically reported as a docking score in kcal/mol, where more negative values indicate stronger binding. mdpi.com
The output of a docking simulation provides not only a binding energy score but also a detailed view of the predicted binding mode. This allows for the analysis of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. nih.gov These predicted interactions are crucial for understanding the basis of molecular recognition and for guiding further lead optimization.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Ligand-Target Dynamics
While molecular docking provides a static snapshot of a potential ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the atomic motions of the system over time. nih.gov MD simulations are used to assess the stability of a docked pose and to explore the conformational space of the ligand-target complex. researchgate.netnih.gov
Starting from the best-docked pose obtained from molecular docking, the ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions). The forces on each atom are calculated, and Newton's laws of motion are used to simulate their movements over a period typically ranging from nanoseconds to microseconds. nih.gov
Several parameters are analyzed during and after the simulation to assess stability. acs.org The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand tracks their deviation from the initial docked pose; a stable RMSD value suggests the complex has reached equilibrium. acs.org The Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein that interact with the ligand. acs.org
MD simulations also provide a more rigorous sampling of the ligand's conformation within the binding site, which can reveal alternative binding modes or confirm the stability of the docked pose. nih.gov Furthermore, advanced techniques can use the MD trajectory to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles and Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.orgijnrd.org By identifying the key physicochemical, electronic, and steric properties that influence a molecule's activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby guiding the rational design of more effective therapeutic agents. researchgate.net While specific QSAR studies on this compound are not extensively available in the public domain, the principles of QSAR can be illustrated through studies on analogous structures, such as acetamide (B32628) and benzophenone (B1666685) derivatives.
QSAR analyses typically involve the calculation of various molecular descriptors for a set of compounds with known biological activities. These descriptors can be broadly categorized as follows:
Electronic Descriptors: These quantify the electronic aspects of a molecule, such as dipole moment, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govwho.int
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molar volume, and van der Waals area. ijnrd.org
Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures a compound's lipophilicity. nih.gov
Topological Descriptors: These are numerical representations of the molecular structure, describing aspects like branching and connectivity. kg.ac.rs
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are employed to develop a mathematical model that relates the descriptors to the biological activity. who.intwu.ac.th
Detailed Research Findings from Analogous Compounds
QSAR studies on classes of compounds structurally related to this compound, such as acetamide and benzophenone derivatives, have provided valuable insights into the structural requirements for various biological activities, including anticonvulsant and antimalarial effects. nih.govresearchgate.netscholarsresearchlibrary.com
For instance, a QSAR analysis of a series of acetamido-N-benzylacetamide derivatives with anticonvulsant activity revealed the importance of both 2D and 3D descriptors in predicting their potency. scholarsresearchlibrary.com The developed model, using a Genetic Function Algorithm (GFA), showed a high correlation between the selected descriptors and the anticonvulsant activity, indicating the model's robustness and predictive power. scholarsresearchlibrary.com
Another study on benzophenone derivatives as antimalarial agents demonstrated that a combination of potential energy, dipole moment, and electron affinity governs their biological activity. nih.govresearchgate.net The QSAR model indicated that molecules with lower potential energy and a higher dipole moment are likely to exhibit greater antimalarial activity. nih.gov
The table below summarizes key findings from representative QSAR studies on analogous compound classes.
| Compound Class | Biological Activity | Key Descriptors | Statistical Method | Key Findings |
| Benzophenone Derivatives | Antimalarial | Potential Energy, Dipole Moment, Electron Affinity | Multiple Linear Regression (MLR) | Lower potential energy and higher dipole moment correlate with increased activity. nih.gov |
| Acetamido-N-benzylacetamide Derivatives | Anticonvulsant | 2D and 3D descriptors (e.g., VC-5, saaCH) | Genetic Function Algorithm (GFA) | A combination of 2D and 3D descriptors provides a robust predictive model. scholarsresearchlibrary.com |
| Diaryl Urea Derivatives | B-RAF Kinase Inhibition | Size, Degree of Branching, Aromaticity, Polarizability | MLR, Least Squares-Support Vector Machine (LS-SVM) | Molecular size and electronic properties are critical for inhibitory activity. nih.gov |
| 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives | Anticancer (c-Met inhibition) | Constitutional, Topological, Physicochemical, Geometrical, and Quantum descriptors | MLR, Multiple Nonlinear Regression, Artificial Neural Networks | Multidimensional descriptors are necessary to model the complex interactions with the c-Met receptor. nih.gov |
These studies underscore the utility of QSAR in elucidating the structure-activity relationships of complex organic molecules. The principles and methodologies applied in these investigations could be readily adapted to a systematic QSAR study of this compound and its analogues to guide the design of novel compounds with potentially enhanced biological activities.
Non Clinical Biological Activity and Mechanistic Insights
In Vitro Antimicrobial Activity Studies
Comprehensive screening of scientific literature and bioactivity databases did not yield specific studies that have evaluated the in vitro antimicrobial activity of Methyl 2-(2-(m-tolyloxy)acetamido)benzoate. While research exists on the general antimicrobial properties of related chemical classes such as acetamide (B32628) and benzoate (B1203000) derivatives, data directly pertaining to this specific compound is not currently available in published literature.
Evaluation Against Bacterial Strains (e.g., S. aureus, E. coli, P. aeruginosa)
No specific data from in vitro studies evaluating the antibacterial activity of this compound against Staphylococcus aureus, Escherichia coli, or Pseudomonas aeruginosa were found in the public domain. Therefore, no data table on its antibacterial spectrum can be provided at this time.
Assessment Against Fungal Strains (e.g., A. niger, C. albicans)
Similarly, a thorough search of scientific literature revealed no specific studies on the in vitro antifungal activity of this compound against Aspergillus niger or Candida albicans. Consequently, a data table detailing its antifungal profile cannot be constructed.
Proposed Mechanisms of Antimicrobial Action and Cellular Targets
In the absence of direct antimicrobial studies on this compound, any proposed mechanisms of action would be purely speculative and not based on scientific evidence. Research on related acetamide compounds suggests various potential mechanisms, but these cannot be directly attributed to the subject compound without specific experimental validation.
Enzyme Inhibition Profiling
The potential of this compound as an enzyme inhibitor has been a subject of theoretical interest; however, specific experimental data from in vitro enzyme inhibition assays are not available in the current body of scientific literature.
Lipoxygenase (LOX) Inhibition
No published studies were identified that specifically investigated the inhibitory activity of this compound against the lipoxygenase (LOX) enzyme. Therefore, its efficacy and mechanism as a LOX inhibitor remain undetermined.
Proteasome Inhibition
There is currently no available research data on the evaluation of this compound as a proteasome inhibitor. Its potential to interact with and inhibit the proteasome complex has not been experimentally assessed.
Kinase Inhibition (e.g., BCR-ABL1, BTK)
No studies were identified that have evaluated the inhibitory activity of this compound against protein kinases, including the specified examples of BCR-ABL1 and Bruton's tyrosine kinase (BTK). While structurally related compounds containing the acetamido benzoic acid scaffold have been investigated as potential kinase inhibitors, there is no published data detailing the specific effects, if any, of this compound on these or any other kinases.
In Vitro Cellular Assays (excluding human clinical data)
Assessment of Cell Growth Inhibition in Relevant Cell Lines (e.g., Ba/F3 cells)
No published studies were found that assess the effect of this compound on cell growth in any cell line, including the interleukin-3 (IL-3) dependent murine pro-B cell line Ba/F3. This cell line is commonly used to evaluate the cellular potency of kinase inhibitors, but no such data is available for the specified compound.
Investigation of Other Pharmacological Mechanisms (e.g., anti-inflammatory pathways)
While other derivatives of acetamido benzoic acid have been explored for potential anti-inflammatory properties, there is no specific research available on the effects of this compound on anti-inflammatory pathways. Investigations into its mechanisms of action, such as effects on cyclooxygenase (COX) enzymes or other inflammatory mediators, have not been reported in the accessible scientific literature.
Due to the absence of specific research findings for this compound in the requested areas, no data tables can be generated.
Structure Activity Relationship Sar Studies on Methyl 2 2 M Tolyloxy Acetamido Benzoate Derivatives
No studies were found that systematically explored the effects of substituents on the biological activity of Methyl 2-(2-(m-tolyloxy)acetamido)benzoate derivatives. Such studies would typically involve the synthesis and biological evaluation of a series of analogs with varied substituents on different parts of the molecule to determine their impact on activity.
Information regarding the impact of substitutions on the m-tolyloxy ring is not available. Research in this area would involve introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) at different positions of the tolyloxy ring and assessing the resulting changes in biological activity.
There is no available data on how substituents on the benzoate (B1203000) ring influence the activity of this compound. A systematic study would entail modifying the benzoate ring with different chemical moieties to understand the electronic and steric effects on the compound's biological profile.
The effects of modifying the acetamido linker of this compound have not been reported in the scientific literature. Investigating this aspect would require altering the length, rigidity, or chemical nature of the linker and evaluating the consequences for biological activity.
No studies were found that compared the biological activity of ortho-, meta-, and para-tolyloxy analogues of Methyl 2-(2-acetamido)benzoate. Such positional isomerism studies are crucial for understanding the spatial requirements for receptor binding and activity.
Without experimental data from SAR studies, the key pharmacophoric features and specific structural requirements for the desired biological activity of this compound remain unidentified. Pharmacophore modeling would typically be conducted based on the activities of a series of analogs.
In the absence of empirical biological data for a series of this compound derivatives, no correlation with computational predictions can be made. Such studies are essential for validating in silico models and guiding the rational design of new, more potent compounds.
Future Research Directions and Potential Applications Non Clinical
Development of Advanced Synthetic Methodologies for Novel Analogues
Future research will likely focus on the development of more efficient and versatile synthetic routes to generate a diverse library of analogues of Methyl 2-(2-(m-tolyloxy)acetamido)benzoate. Traditional methods for synthesizing similar benzoate (B1203000) derivatives often involve multi-step procedures. youtube.comyoutube.com Advanced methodologies could include the use of novel catalysts to improve reaction yields and reduce byproducts. researchgate.net The exploration of flow chemistry and microwave-assisted synthesis could also offer pathways to accelerate the production of new derivatives, enabling more rapid screening for biological activity.
The generation of novel analogues will be crucial for establishing structure-activity relationships (SAR). By systematically modifying the core structure—for instance, by altering the substitution pattern on the tolyl and benzoate rings or by replacing the ester group with other functionalities—researchers can identify key structural features responsible for any observed biological effects.
In-Depth Mechanistic Elucidation of Biological Activities and Target Validation
Given that benzoate derivatives have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties, a key area of future research will be to determine the specific biological targets of this compound. ontosight.aidrugbank.com Initial in-silico predictions can help identify potential protein targets. researchgate.net Subsequent in vitro biochemical and biophysical assays will be essential to validate these predictions and to understand the compound's mechanism of action at a molecular level.
Techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry can provide quantitative data on binding affinity and thermodynamics. Furthermore, cell-based assays will be necessary to confirm the compound's activity in a more biologically relevant context and to elucidate its effects on specific signaling pathways.
Application of Artificial Intelligence and Machine Learning in Rational Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and will be invaluable in the rational design of novel analogues of this compound. nih.govcrimsonpublishers.com Generative AI models can be trained on large datasets of known bioactive molecules to design new compounds with desired properties. nih.gov These models can explore a vast chemical space to identify novel scaffolds that are predicted to have high affinity and selectivity for a specific biological target.
Machine learning algorithms can also be used to develop quantitative structure-activity relationship (QSAR) models. nih.gov By analyzing the data from a library of synthesized analogues, QSAR models can predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with traditional trial-and-error approaches. nih.gov
Exploration of New Biological Target Interactions and Therapeutic Modalities (non-clinical investigations)
Beyond the more established biological activities of benzoate derivatives, future research should explore novel biological targets and potential therapeutic applications for this compound and its analogues. The diverse functional groups within the molecule suggest that it may interact with a variety of biological macromolecules.
High-throughput screening of this compound against a broad panel of enzymes, receptors, and ion channels could uncover unexpected biological activities. researchgate.net Furthermore, investigating its potential as a modulator of protein-protein interactions or as a chemical probe to study specific biological pathways could open up new avenues for non-clinical research. The exploration of its potential as a biopesticide, given the known insecticidal properties of some methyl benzoate compounds, could also be a fruitful area of investigation. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(2-(m-tolyloxy)acetamido)benzoate, and how can yield/purity be improved?
- Methodology : A modified Schotten-Baumann reaction is commonly employed. For example, dropwise addition of m-tolyloxyacetyl chloride to a cooled (273 K) solution of methyl 2-aminobenzoate in tetrahydrofuran (THF), followed by stirring for 2–4 hours. Purification via slow ethanol evaporation yields crystals (55% yield). Adjusting stoichiometry (1.2:1 acyl chloride:amine), solvent polarity (e.g., dichloromethane for faster reaction), or using molecular sieves to absorb byproducts (e.g., HCl) can improve purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Protocols :
- NMR : H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm), acetamido NH (δ 10.3 ppm), and ester methyl (δ 3.8 ppm). C NMR confirms carbonyl groups (C=O at ~168–170 ppm).
- IR : Stretching vibrations for amide I (1650–1680 cm) and ester C=O (1720–1740 cm) validate functional groups .
- X-ray crystallography : Resolves bond lengths/angles (e.g., C–O bond in ester: 1.42 Å) and confirms stereochemistry .
Q. How can researchers validate compound stability under experimental conditions?
- Approach : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed carboxylic acid) indicate susceptibility to moisture. Use inert atmospheres (N) during synthesis/storage to prevent oxidation .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data (e.g., COX-2 inhibition vs. no observed effect)?
- Analysis Framework :
Assay validation : Compare enzyme sources (recombinant vs. tissue-derived COX-2) and inhibitor concentrations (IC values).
Structural analogs : Evaluate substituent effects; meta-substituted aryl groups (e.g., m-tolyl) may enhance binding via hydrophobic interactions in some isoforms but not others .
Computational docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., hydrogen bonding with Arg120/His90 residues) and explain variability .
Q. What crystallographic challenges arise when determining its solid-state structure?
- Crystallization Tips :
- Solvent selection : Ethanol/water (4:1 v/v) promotes slow nucleation.
- Disorder mitigation : Low-temperature (100 K) data collection reduces thermal motion artifacts.
- Refinement : SHELXL-2018 resolves overlapping electron density (e.g., m-tolyl methyl group) via restraints .
Q. How to design SAR studies for optimizing anti-inflammatory activity?
- Strategy :
- Core modifications : Replace m-tolyl with p-fluorophenyl to test electronic effects.
- Ester vs. carboxylic acid : Synthesize the hydrolyzed analog to assess bioavailability trade-offs.
- In vivo models : Use carrageenan-induced paw edema in rats, comparing ED values and GI toxicity profiles .
Methodological Considerations
Q. What precautions are essential for safe handling during synthesis?
- Safety Protocol :
- Ventilation : Use fume hoods to avoid inhalation of m-tolyloxyacetyl chloride vapors.
- PPE : Nitrile gloves and goggles prevent skin/eye contact (irritant).
- Spill management : Neutralize acid chlorides with sodium bicarbonate .
Q. How to troubleshoot poor reaction yields in amide bond formation?
- Troubleshooting Guide :
- Activation issues : Ensure fresh acyl chloride (test via AgNO for Cl).
- Basicity : Add triethylamine (1.5 eq) to scavenge HCl and maintain pH >8.
- Side reactions : Monitor for O-acylation by TLC (Rf ~0.6 in ethyl acetate/hexane 1:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
